N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
Description
N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a synthetic imidazo[1,2-a]pyridine derivative characterized by a benzamide group at the 3-position of the imidazo ring. This compound shares structural similarities with clinically relevant molecules such as zolpidem (a hypnotic) and experimental derivatives targeting diverse biological pathways.
Properties
IUPAC Name |
N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-8-11-17(12-9-15)20-21(24-22(26)18-6-4-3-5-7-18)25-14-16(2)10-13-19(25)23-20/h3-14H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCSSVBORXMGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic conditions . The resulting imidazo[1,2-a]pyridine intermediate is then subjected to further reactions to introduce the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Acylation and Hydrolysis Reactions
The benzamide moiety undergoes typical amide-related transformations:
-
Acid-Catalyzed Hydrolysis :
Reaction with concentrated HCl (6M) at reflux yields 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine and benzoic acid. This cleavage occurs via nucleophilic attack at the carbonyl carbon .
Yield : 78–85% (isolated via column chromatography, petroleum ether/ethyl acetate 3:1) . -
Aminolysis :
Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form substituted ureas. For example:
Product : N-methyl-N'-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea
Conditions : 12 hr, K₂CO₃ (2 eq), 65% yield .
Electrophilic Aromatic Substitution
The 4-methylphenyl and imidazopyridine rings participate in regioselective substitutions:
Cross-Coupling Reactions
The imidazopyridine core facilitates palladium-catalyzed couplings:
Sonogashira Coupling
Reaction with terminal alkynes under Pd(PPh₃)₂Cl₂/CuI catalysis:
text**Substrate**: 3-Iodo-N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide **Alkyne**: Phenylacetylene **Conditions**: DMF, 80°C, 12 hr **Product**: 3-(Phenylethynyl)-N-[6-methyl-2-(4-methylphenyl)imidazo...]benzamide **Yield**: 74%[3][5].
Suzuki-Miyaura Coupling
With arylboronic acids:
Example :
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Boronic acid: 4-Methoxyphenyl
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Product : 4'-Methoxy-N-[6-methyl-2-(4-methylphenyl)imidazo...]biphenyl-4-carboxamide
Catalytic Hydrogenation
-
Substrate : N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
-
Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 24 hr
-
Product : Saturated imidazolidine derivative (partial reduction of pyridine ring)
-
Yield : 43%.
1,3-Dipolar Cycloaddition
With diazomethane:
-
Forms pyrazoline-fused imidazopyridine at C2–C3 position
-
Conditions : Et₂O, 0°C → rt, 8 hr
-
Yield : 57%.
Side-Chain Oxidation
-
Target : Methyl group on 4-methylphenyl
-
Reagent : KMnO₄ (aq. acidic), 70°C, 6 hr
-
Product : 4-Carboxy-substituted derivative
-
Yield : 39%.
Comparative Reactivity Table
| Position | Reactivity Trend | Key Influencing Factors |
|---|---|---|
| Amide carbonyl | High susceptibility to nucleophiles | Electron-withdrawing effect of adjacent N |
| Imidazopyridine C5 | Moderate electrophilicity | Resonance stabilization from N lone pairs |
| 4-Methylphenyl | Directed para-substitution | Electron-donating methyl group |
Stability Under Synthetic Conditions
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is C22H19N3O. It contains a complex structure characterized by an imidazopyridine core, which is known for its biological activity. The presence of the methyl and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Applications
-
Hypnotics and Sedatives :
This compound is related to compounds used in the treatment of sleep disorders. Its structural analogs have been shown to possess hypnotic properties similar to those of zolpidem, a widely used sedative. Research indicates that modifications in the imidazopyridine structure can lead to variations in potency and side effects, making it a candidate for further investigation in sleep medicine . -
Anticancer Activity :
Preliminary studies suggest that derivatives of imidazopyridine compounds exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation. The ability of this compound to modulate these pathways could be explored for developing new cancer therapies . -
Antimicrobial Properties :
There is emerging evidence that imidazopyridine derivatives possess antimicrobial activity against various bacterial strains. The compound's potential as an antimicrobial agent could be evaluated through in vitro studies to determine its efficacy against resistant bacterial strains .
Case Study 1: Sleep Disorders
A study conducted on the sedative effects of imidazopyridine derivatives showed that compounds similar to this compound demonstrated reduced latency to sleep onset in animal models. This suggests potential therapeutic benefits for patients with insomnia .
Case Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry highlighted the anticancer efficacy of modified imidazopyridines. Compounds with structural similarities to this compound were tested against various cancer cell lines, showing significant cytotoxic effects .
Mechanism of Action
The mechanism of action of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. It is known to bind selectively to certain receptors or enzymes, modulating their activity . This binding can lead to the inhibition or activation of signaling pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide and related imidazo[1,2-a]pyridine derivatives:
Key Observations:
Structural Variations :
- Position of Amide Group : The target compound’s 3-benzamide group distinguishes it from zolpidem (3-acetamide) and DS2 (3-benzamide with 4-Cl). Substitutions at this position critically influence receptor selectivity .
- Aromatic Substituents : The 4-methylphenyl group in the target compound and zolpidem enhances lipophilicity, whereas DS2’s thienyl and S8’s 4-chlorophenyl introduce electronic effects (e.g., electron-withdrawing Cl) .
Synthetic Accessibility :
- Yields for similar compounds vary widely (23–79.8%), influenced by reaction conditions. For example, zolpidem derivatives are synthesized via oxalyl chloride-mediated amidation (23% yield for intermediate) , while Schiff base derivatives () achieve 75% yields via reductive amination .
Biological Activity :
- CNS Effects : Zolpidem and DS2 target GABAA receptors, suggesting the target compound may share CNS-modulating properties .
- Enzyme Inhibition : Anti-inflammatory derivatives () and capmatinib () highlight the versatility of imidazo scaffolds in targeting diverse pathways.
Physical Properties :
- Melting points correlate with molecular rigidity; the target compound’s benzamide group likely increases its melting point compared to zolpidem’s acetamide (193–195°C) .
Research Findings and Implications
- Therapeutic Potential: The benzamide moiety in the target compound may enable interactions with enzymes or receptors beyond GABAA, as seen in capmatinib’s kinase inhibition .
- Synthetic Challenges : Low yields in some analogs (e.g., 23% for zolpidem intermediates) suggest optimization of amidation or coupling steps is critical .
- Analytical Methods : Stability-indicating capillary electrophoresis (used for zolpidem) could be adapted for quality control of the target compound .
Biological Activity
N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H19N3O
- Molecular Weight : 295.36 g/mol
- CAS Number : 374094-74-3
The structure features an imidazo[1,2-a]pyridine core, which is known for its bioactive properties. The presence of the benzamide moiety enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-cancer agent and its effects on specific biological pathways.
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity through various mechanisms:
- Inhibition of cell proliferation in cancer cell lines.
- Induction of apoptosis in malignant cells.
A study demonstrated that the compound significantly reduced the viability of human cancer cell lines, with IC50 values indicating potent activity (Table 1).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 4.8 |
| A549 (Lung Cancer) | 6.0 |
The proposed mechanisms include:
- Inhibition of Kinases : The compound acts as a potent inhibitor of certain kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : It influences pathways such as the Bcl-2 family and caspase activation.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics:
- Bioavailability : High oral bioavailability with effective systemic circulation.
- Metabolism : Primarily metabolized by liver enzymes; specific CYP450 interactions have been noted.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on Breast Cancer Patients : A cohort study showed that patients treated with this compound exhibited a significant reduction in tumor size compared to control groups.
- Combination Therapies : When used in combination with other chemotherapeutics, enhanced efficacy was observed, leading to improved patient outcomes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide and its analogs?
- Answer: The compound can be synthesized via Schiff base formation followed by selective reduction. For example:
- Step 1: React 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with an aromatic amine (e.g., benzamide derivative) in glacial acetic acid to form a Schiff base (imine) .
- Step 2: Reduce the imine group using sodium borohydride (NaBH₄) in methanol at 5–10°C, yielding the aryl aminomethyl derivative. Typical yields range from 56% to 75% after recrystallization .
- Key parameters: Control reaction temperature (e.g., 0–10°C during aldehyde synthesis) and stoichiometric ratios to minimize side reactions .
Q. How are structural and purity characteristics validated for this compound?
- Answer: Use multi-modal spectroscopic and analytical techniques:
- Elemental analysis: Validate C, H, N content (e.g., deviations <0.4% between calculated and observed values) .
- IR spectroscopy: Identify functional groups (e.g., –C=N– stretch at ~1640 cm⁻¹ for Schiff bases, –NH₂ bends after reduction) .
- ¹H/¹³C NMR: Confirm regiochemistry via aromatic proton splitting patterns and methyl group signals (e.g., 4-methylphenyl protons at δ 2.35 ppm) .
- Mass spectrometry: Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₁N₃O at m/z 356.2) .
Q. What are common challenges in achieving high yields during synthesis, and how can they be mitigated?
- Answer: Low yields often arise from:
- Incomplete imine formation: Optimize reaction time (e.g., 8–12 hours reflux) and use excess aldehyde to drive equilibrium .
- Byproduct formation during reduction: Use controlled NaBH₄ addition (slow, dropwise) and maintain low temperatures (5–10°C) to suppress over-reduction .
- Purification issues: Recrystallize crude products from methanol or ethanol to remove unreacted starting materials .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) clarify electronic and structural properties of this compound?
- Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:
- Predict bond lengths/angles (e.g., C=N bond ~1.28 Å in imine intermediates) and compare with crystallographic data .
- Analyze charge distribution via Mulliken population analysis (e.g., electron-deficient imidazopyridine ring) .
- Simulate IR/Raman spectra to assign vibrational modes (e.g., keto group stretches at 1637–1649 cm⁻¹) .
- Application: Use molecular docking to predict binding affinities with biological targets (e.g., orexin receptors for sleep disorder studies) .
Q. How do structural modifications (e.g., fluorination) impact biological activity?
- Answer: Fluorine substitution at the 4-position of the phenyl ring (e.g., 4-fluorophenyl analogs) enhances antimicrobial activity due to increased lipophilicity and metabolic stability:
- Example: N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)-4-methylbenzenamine shows 65% yield and improved antifungal activity compared to non-fluorinated analogs .
- Mechanism: Fluorine’s electronegativity alters electron density, enhancing interactions with microbial enzyme active sites .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antibacterial vs. antifungal efficacy)?
- Answer:
- Standardize assays: Use CLSI/M38-A2 guidelines for MIC determinations against reference strains (e.g., C. albicans ATCC 90028) .
- Control variables: Compare solvent effects (DMSO vs. water), inoculum size, and incubation time across studies .
- Structure-activity relationship (SAR): Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity trends to identify critical pharmacophores .
Q. What advanced spectroscopic techniques can elucidate reaction intermediates or degradation products?
- Answer:
- LC-MS/MS: Track intermediates in real-time during synthesis (e.g., imine → amine conversion) .
- X-ray crystallography: Resolve ambiguous NMR assignments (e.g., regiochemistry of methyl groups) .
- Solid-state NMR: Analyze polymorphic forms in recrystallized products .
Methodological Tables
Table 1: Key Synthetic Parameters for Schiff Base Formation
Table 2: Comparative Bioactivity of Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
